molecular formula C14H9NO5 B7763674 3-Formylphenyl 4-nitrobenzoate

3-Formylphenyl 4-nitrobenzoate

Cat. No.: B7763674
M. Wt: 271.22 g/mol
InChI Key: LVRKYFYDNUABJK-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-nitrobenzoate is an organic building block of significant interest in advanced chemical synthesis and catalysis research. Its molecular structure incorporates both a formyl group and a nitrobenzoate ester, making it a versatile precursor for the development of more complex functional molecules. One of its primary research applications is serving as a key intermediate in the synthesis of novel Schiff base ligands . These ligands are readily formed through a condensation reaction between the formyl group of this compound and primary amines, resulting in new imine-functionalized complexes. Researchers have utilized such intermediates to develop novel Pd(II), Cu(II), and Fe(II) Schiff base metal complexes, which show promising catalytic activity in the chemical fixation of carbon dioxide, converting it into valuable cyclic carbonates under mild conditions . This area of research is critical for green chemistry and sustainable industrial applications. As a biochemical, this product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, consulting its Safety Data Sheet (SDS) prior to use. Potential hazards may include skin sensitization and serious eye damage, based on the safety profile of closely related chemical species . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is recommended .

Properties

IUPAC Name

(3-formylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-2-1-3-13(8-10)20-14(17)11-4-6-12(7-5-11)15(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRKYFYDNUABJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fischer Esterification

The traditional Fischer esterification involves reacting 4-nitrobenzoic acid with 3-formylphenol in the presence of a strong acid catalyst, such as sulfuric acid. This method leverages the equilibrium-driven condensation of the carboxylic acid and alcohol (or phenol), with water removal often required to shift the equilibrium toward ester formation. However, phenols are less nucleophilic than aliphatic alcohols, necessitating elevated temperatures (80–120°C) and prolonged reaction times. A key limitation is the potential for side reactions, including sulfonation of the aromatic rings due to the harsh acidic conditions.

Esterification via Acid Chloride Intermediate

A more efficient approach involves converting 4-nitrobenzoic acid to its reactive acid chloride derivative, followed by reaction with 3-formylphenol. The acid chloride is typically synthesized using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], which facilitate the substitution of the hydroxyl group with chlorine. Subsequent treatment of 4-nitrobenzoyl chloride with 3-formylphenol in the presence of a base (e.g., pyridine or triethylamine) yields the ester under milder conditions (25–60°C). This method avoids equilibrium limitations and achieves higher yields (>80%) due to the superior electrophilicity of the acid chloride.

Example Procedure

  • Synthesis of 4-nitrobenzoyl chloride : 4-Nitrobenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (2.5 equiv) in anhydrous dichloromethane for 4–6 hours. The excess SOCl₂ is removed under reduced pressure.

  • Esterification : 4-Nitrobenzoyl chloride is added dropwise to a solution of 3-formylphenol (1.1 equiv) and pyridine (1.5 equiv) in dichloromethane at 0°C. The mixture is stirred at room temperature for 12 hours, washed with dilute HCl and NaHCO₃, and purified via recrystallization.

Alternative Synthesis Routes

Nitration of Preformed Esters

An indirect route involves nitrating a precursor ester, such as 3-formylphenyl benzoate, to introduce the nitro group at the para position. However, nitration regioselectivity is challenging; electron-withdrawing groups (e.g., formyl) typically direct nitration to the meta position, necessitating protective strategies. For example, acetyl protection of the formyl group could temporarily deactivate its directing effects, enabling para-nitration.

Oxidation of Methyl-Substituted Intermediates

Patent CN106496187A describes the oxidation of 3-bromomethyl-2-nitrobenzoic acid methyl ester to introduce a formyl group. While this method targets a different compound, analogous steps could be adapted for this compound. For instance, bromination of a methyl-substituted intermediate followed by oxidation (e.g., using N-methylmorpholine-N-oxide) might yield the formyl moiety.

Critical Considerations in Synthesis

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, THF) are preferred for acid chloride-based esterification due to their ability to stabilize ionic intermediates. In contrast, Fischer esterification often employs excess alcohol as both solvent and reactant.

Protecting Group Strategies

The formyl group’s reactivity necessitates protection during nitration or oxidation steps. Acetyl or benzyl groups are commonly used, though subsequent deprotection adds complexity.

Purification Techniques

Recrystallization from ethanol/water mixtures or chromatography on silica gel (using ethyl acetate/hexane eluents) effectively isolates the product. Purity is confirmed via HPLC or melting point analysis .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Formylphenyl 4-nitrobenzoate has the molecular formula C14H11N1O5C_{14}H_{11}N_{1}O_{5} and features a formyl group (CHO-CHO) attached to a phenyl ring, which is further connected to a nitrobenzoate moiety. This structural configuration allows it to engage in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Scientific Research Applications

1. Chemistry

  • Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable various reactions that are crucial for developing new compounds.

2. Biology

  • Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes, which can lead to significant biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Antiangiogenic Effects : Research indicates that nitrobenzoate derivatives may disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are critical in tumor growth and metastasis.

3. Medicine

  • Drug Development : The compound is investigated for its potential use in pharmaceuticals. Its unique structure allows it to serve as a building block for drug delivery systems and targeted therapies.
  • Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

4. Industry

  • Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals with specific properties tailored for industrial applications.

Case Studies

1. Anticancer Activity
A study exploring the effects of nitrobenzoate derivatives on cancer cells revealed significant reductions in cell viability and induction of apoptosis in specific cancer lines. Although direct data on this compound is limited, its structural analogs support this potential.

2. Vascular Development Impairment
In vivo studies using zebrafish models demonstrated that certain nitrobenzoates disrupt normal vascular development, indicating their potential as antiangiogenic agents. This finding aligns with hypothesized mechanisms for this compound.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Differences

4-Formyl-2-nitrophenyl 3-Nitro-2-methylbenzoate (Compound I)
  • Structure : Features a methyl group at the 2-position of the benzoate ring and nitro groups at the 2- and 3-positions.
  • Crystallography :
    • Dihedral angle between benzene rings: 4.96° , indicating near-planarity due to steric interactions between the methyl and nitro groups .
    • Ester group twist angles: 46.61° (relative to formyl ring) and 49.93° (relative to benzoate ring).
    • Crystal packing: Forms helical chains via weak C-H⋯O interactions, lacking classical hydrogen bonds .
  • Comparison : The methyl substituent reduces steric hindrance compared to bulkier groups (e.g., Cl or Br in F2ClB and F4BrB), leading to smaller dihedral angles than F4BrB (62.90°) and F2ClB (19.55°) .
4-Chlorophenyl 4-Nitrobenzoate
  • Structure : Substituted with a chloro group (-Cl) on the phenyl ring.
  • Properties :
    • Molecular weight: 277.66 g/mol ; logP: 3.81 (higher lipophilicity than formyl-containing analogues) .
    • Reactivity: The electron-withdrawing Cl enhances stability but reduces electrophilicity compared to the formyl group.
  • Applications : Used as an intermediate in agrochemicals due to its hydrolytic stability .
Methyl 4-Formyl-3-Nitrobenzoate
  • Structure : Methyl ester with nitro and formyl groups at the 3- and 4-positions.
  • Spectroscopy : IR peaks at 1723 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (formyl C=O), similar to Compound I .
  • Reactivity : The methyl ester group offers easier hydrolysis than aryl esters, making it suitable for prodrug designs .
Ethyl 4-Nitrobenzoate Derivatives
  • Structure : Ethyl ester substituent (e.g., Ethyl 4-nitrobenzoate, CAS 610-48-4).
  • Properties : Higher lipophilicity (logP ~2.5–3.0) but lower thermal stability compared to aryl esters.
  • Applications : Common in polymer chemistry and as UV absorbers .

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (K) logP Key Functional Groups
3-Formylphenyl 4-nitrobenzoate C₁₄H₉NO₅ 271.23 Data Unavailable ~2.5 Formyl, nitro, ester
Compound I C₁₅H₁₀N₂O₇ 354.25 398 ~1.8 Methyl, nitro, formyl, ester
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 Data Unavailable 3.81 Chloro, nitro, ester
Methyl 4-formyl-3-nitrobenzoate C₉H₇NO₅ 209.16 Data Unavailable ~1.2 Methyl ester, nitro, formyl

Spectroscopic Trends

  • IR Spectroscopy :
    • Ester C=O: 1720–1730 cm⁻¹ (consistent across analogues).
    • Formyl C=O: 1685–1695 cm⁻¹ (slightly lower than ester due to conjugation with nitro groups) .
  • NMR :
    • Nitro groups deshield adjacent protons (δ ~8.0–8.5 ppm for aromatic protons) .

Biological Activity

3-Formylphenyl 4-nitrobenzoate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety. This structural configuration allows the compound to engage in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. The presence of both the formyl and nitro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins or enzymes through its functional groups. The formyl group can form covalent bonds, potentially inhibiting enzymatic activity, while the nitro group can participate in redox reactions that influence the compound's reactivity with biological molecules.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could lead to significant biological effects, making it a candidate for further investigation in drug development.

Antiangiogenic Effects

Emerging studies on nitrobenzoate compounds indicate their potential as antiangiogenic agents. For example, compounds that disrupt vascular endothelial growth factor (VEGF) signaling pathways have shown promise in inhibiting angiogenesis, which is critical in tumor growth and metastasis . The mechanism by which this compound may exert similar effects warrants further exploration.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of nitrobenzoate derivatives:

  • Enzyme Interactions : Studies have demonstrated that nitrobenzoate compounds can inhibit enzymes involved in critical metabolic pathways, suggesting a mechanism for their therapeutic effects .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
  • In Vivo Studies : Investigations using zebrafish models have shown that certain nitrobenzoate derivatives can impair vascular development, suggesting implications for antiangiogenic therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activities
4-Formylphenyl 3-nitrobenzoate Nitro group at different positionSimilar enzyme inhibition potential
3-Formylphenyl 4-aminobenzoate Amino group instead of nitroPotential for different biological interactions
Nitrobenzoate Compounds (e.g., X8) Various substitutions affecting reactivityDocumented antiangiogenic effects

Case Studies

  • Case Study on Anticancer Activity : A study exploring the effects of nitrobenzoate derivatives on cancer cells revealed that these compounds could significantly reduce cell viability and induce apoptosis in specific cancer lines. While direct data on this compound is sparse, its structural analogs support this potential .
  • Vascular Development Impairment : In vivo studies using zebrafish embryos demonstrated that certain nitrobenzoates disrupt normal vascular development, indicating their potential as antiangiogenic agents. This finding aligns with the hypothesized mechanisms for this compound .

Q & A

Basic: What are the standard synthetic routes for preparing 3-formylphenyl 4-nitrobenzoate?

The synthesis typically involves a two-step esterification. First, 4-nitrobenzoic acid is activated via reaction with thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is then reacted with 3-hydroxybenzaldehyde in anhydrous acetonitrile, using pyridine as a catalyst to neutralize HCl and drive the reaction . Purification is achieved through solvent evaporation or recrystallization. Key characterization includes IR spectroscopy (ester C=O stretch at ~1724 cm⁻¹, aldehyde C=O at ~1690 cm⁻¹) and ¹H/¹³C NMR to confirm ester bond formation and substituent positions .

Advanced: How can steric and electronic effects influence the synthesis yield of this compound?

The nitro group (-NO₂) and formyl (-CHO) substituents introduce competing electronic effects: the nitro group is electron-withdrawing, potentially deactivating the benzene ring, while the formyl group may participate in resonance. Steric hindrance arises from the ortho-nitro and meta-formyl arrangement, complicating ester bond formation. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.
  • Catalyst choice : Pyridine not only neutralizes HCl but may also coordinate to the acyl chloride, improving reactivity.
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for acyl chloride stability but require careful monitoring to avoid decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirm ester (C=O at ~1724 cm⁻¹) and aldehyde (C=O at ~1690 cm⁻¹) functional groups.
  • ¹H NMR : Key signals include the aldehyde proton (~10 ppm) and aromatic protons split by nitro/formyl substituents (e.g., para-nitro protons at ~8.3 ppm).
  • ¹³C NMR : Ester carbonyl (~165 ppm), aldehyde carbonyl (~190 ppm), and nitro-substituted aromatic carbons (~150 ppm) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and torsion angles of the ester group. For example, in analogous structures, the ester group (C-O-C=O) exhibits planarity deviations (r.m.s. ~0.05 Å), and nitro groups form dihedral angles of ~37–40° with adjacent rings . SHELX software (e.g., SHELXL for refinement) is critical for modeling weak interactions like C-H···O, which stabilize crystal packing . Non-classical hydrogen bonds and π-π stacking can be quantified using graph set analysis (R₃³(15) motifs) .

Basic: How is the thermal stability of this compound assessed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, related 4-nitrobenzoate derivatives show melting points ~57–108°C and decomposition above 200°C. Controlled heating rates (e.g., 10°C/min under N₂) minimize oxidative side reactions .

Advanced: What enzymatic pathways degrade 4-nitrobenzoate derivatives, and how can they inform biodegradation studies of this compound?

Microbial pathways (e.g., in Pseudomonas putida) involve nitroreductases (PnbA) converting nitro groups to hydroxylamines, followed by lyases (PnbB) cleaving the aromatic ring to protocatechuate . For this compound, researchers can:

  • Design LC-MS/MS assays to track intermediates like 4-hydroxylaminobenzoate.
  • Use knockout strains to validate enzyme specificity.
  • Apply isotopic labeling (e.g., ¹⁵N) to trace nitro group fate .

Advanced: How do non-classical hydrogen bonds influence the solid-state packing of this compound?

Crystal structures of similar compounds show weak C-H···O interactions (2.5–3.0 Å) forming helical chains or edge-fused rings. Graph set analysis (Etter’s method) classifies these as R₃³(15) motifs, which stabilize the lattice despite the absence of classical H-bonds. Computational tools (e.g., Mercury CSD) can map these interactions and predict packing efficiency .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

  • Recrystallization : Test solvents (e.g., ethanol/water) to isolate pure polymorphs.
  • DSC analysis : Identify eutectic mixtures or phase transitions.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

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